4-O-Methylglucuronic acid
Overview
Description
4-O-Methylglucuronic acid is an organic compound that is a significant constituent of hardwood xylans. It is a derivative of glucuronic acid, where the hydroxyl group at the fourth carbon is replaced by a methoxy group. This compound is commonly found as a side chain in hemicellulose, particularly in the xylan backbone of hardwoods .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-O-Methylglucuronic acid can be achieved through various methods. One common approach involves the oxidation of methyl 4-O-methyl-β-D-glucopyranoside using TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) as an oxidizing agent. The resulting glucuronide derivative is then hydrolyzed with trifluoroacetic acid to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from plant biomass, particularly hardwoods. The process includes the hydrolysis of hemicellulose to release the xylan backbone, followed by the isolation of this compound through various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 4-O-Methylglucuronic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, such as hexenuronic acid under alkaline conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: TEMPO, sodium hypochlorite, and sodium bromide are commonly used reagents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Hexenuronic acid: Formed through β-elimination under alkaline conditions.
Furfural: Obtained through the ring-opening of this compound.
Scientific Research Applications
4-O-Methylglucuronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-O-Methylglucuronic acid involves its incorporation into the xylan backbone of hemicellulose. The methoxy group at the fourth carbon position influences the chemical properties of the xylan, affecting its reactivity and interactions with other molecules. The compound undergoes various chemical transformations, such as β-elimination, which leads to the formation of hexenuronic acid under alkaline conditions . This transformation plays a crucial role in the degradation and processing of plant biomass.
Comparison with Similar Compounds
Glucuronic acid: The parent compound of 4-O-Methylglucuronic acid, lacking the methoxy group at the fourth carbon.
Hexenuronic acid: A derivative formed from this compound under alkaline conditions.
Xylooligosaccharides: Compounds that contain this compound as a side chain group.
Uniqueness: this compound is unique due to its methoxy group, which imparts distinct chemical properties and reactivity compared to its parent compound, glucuronic acid. This uniqueness makes it an important component in the study of plant biomass and its applications in various fields.
Properties
IUPAC Name |
(2S,3S,4R,5R)-2,4,5-trihydroxy-3-methoxy-6-oxohexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O7/c1-14-6(5(11)7(12)13)4(10)3(9)2-8/h2-6,9-11H,1H3,(H,12,13)/t3-,4+,5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGOCWIJGWDKHC-FSIIMWSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C(C=O)O)O)C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]([C@@H]([C@H](C=O)O)O)[C@@H](C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90947556 | |
Record name | 4-O-Methylhexuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90947556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4120-73-4, 2463-49-2 | |
Record name | 4-O-Methyl-D-glucuronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4120-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-O-Methylglucuronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002463492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-O-Methylhexuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90947556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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